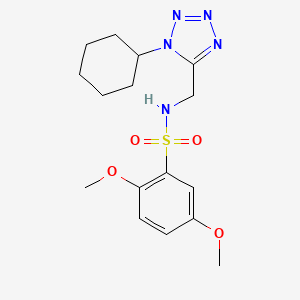

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-24-13-8-9-14(25-2)15(10-13)26(22,23)17-11-16-18-19-20-21(16)12-6-4-3-5-7-12/h8-10,12,17H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDBUTRUWYAGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves a multistep process. One common method is the Ugi-azide reaction, which is a variant of the Ugi multicomponent reaction. This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source such as trimethylsilyl azide (TMSN3) in the presence of a catalyst like tetradecyltrimethylammonium bromide (TTAB) in water . The reaction is carried out at room temperature and provides moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide exhibits notable antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibitory effects on:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, revealing promising results.

Case Study: Anticancer Evaluation

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability.

- IC50 value after 48 hours of treatment = 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

Anti-inflammatory Properties

Recent research indicates that the compound may also possess anti-inflammatory effects.

Case Study: Inflammation Model Study

- Objective : Investigate effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and differentiation . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce their proliferation.

Comparison with Similar Compounds

Similar Compounds

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide

- N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific structural features, such as the presence of both a tetrazole ring and a sulfonamide group. These features contribute to its distinct biological activities and make it a valuable compound for various scientific applications .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a tetrazole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 350.44 g/mol. The structural representation includes:

- Tetrazole Ring : Known for its diverse biological activities.

- Dimethoxybenzene : Contributes to the lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a range of biological activities, including:

- Antibacterial and Antifungal Properties : Several studies have shown that tetrazole compounds can inhibit the growth of various bacterial and fungal strains. For instance, compounds similar to this compound have demonstrated significant activity against Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Some tetrazole derivatives are reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

- Anticancer Activity : Preliminary studies suggest that certain tetrazole compounds may induce apoptosis in cancer cells, although specific data on this compound is limited .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Tetrazole Ring : The presence of different substituents can enhance or reduce antimicrobial efficacy.

- Sulfonamide Group : This moiety is crucial for the compound's antibacterial activity.

- Alkyl Chain Length : Variations in the cyclohexyl group may affect lipophilicity and membrane permeability.

Antimicrobial Activity Study

A study conducted on related tetrazole compounds showed that modifications in the alkyl chain significantly impacted their Minimum Inhibitory Concentration (MIC) values against bacterial strains such as Escherichia coli and Klebsiella pneumoniae. For example:

| Compound | MIC against E. coli (μg/mL) | MIC against K. pneumoniae (μg/mL) |

|---|---|---|

| Compound A | 50 | 75 |

| Compound B | 30 | 60 |

| This compound | TBD | TBD |

This table indicates that while specific data for this compound is yet to be determined (TBD), related compounds show promising results.

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of tetrazoles demonstrated that certain derivatives could inhibit the production of nitric oxide (NO) in macrophages, a key player in inflammation. The study found that modifications to the benzene ring enhanced this effect significantly .

Q & A

Q. What are the established synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclohexyl-tetrazole formation, sulfonamide coupling, and functional group modifications. A gold-catalyzed approach (e.g., using Au(PPh₃)OTf) in a methanol/water solvent system under inert atmosphere is effective for tetrazole ring assembly . For sulfonamide coupling, 2,5-dimethoxybenzenesulfonyl chloride can react with the tetrazole intermediate in the presence of triethylamine. Optimization involves adjusting stoichiometry (e.g., 1.2 mmol aniline per 1 mmol aldehyde), temperature (55–100°C), and solvent polarity. Yields range from 60–98%, with purity monitored via TLC and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.5 ppm, multiplet), tetrazole methylene (δ 4.0–4.5 ppm), and dimethoxy groups (δ 3.7–3.9 ppm). Aromatic protons from the sulfonamide appear as doublets (δ 6.9–7.4 ppm) .

- IR : Stretching vibrations for sulfonamide (S=O at ~1260 cm⁻¹), tetrazole (C=N at ~1579 cm⁻¹), and methoxy groups (C-O at ~1020 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 388–415 for analogs) confirm molecular weight, while fragmentation patterns validate substituents .

Q. What are the primary biological targets hypothesized for this compound, and how are in vitro assays designed to test its activity?

- Methodological Answer : The compound’s tetrazole and sulfonamide moieties suggest interactions with enzymes like cyclooxygenase (COX) or receptor tyrosine kinases (e.g., MerTK). In vitro assays include:

- COX Inhibition : Measure prostaglandin E₂ reduction in macrophage cultures using ELISA .

- Kinase Activity : Use fluorescence-based ADP-Glo™ assays for MerTK inhibition, with IC₅₀ calculations .

- Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR) or MerTK (PDB: 4QMC). Focus on hydrogen bonding (tetrazole N-atoms with Arg120) and hydrophobic contacts (cyclohexyl with Val89) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, predicting solubility and reactivity .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 98%) for structurally analogous compounds?

- Methodological Answer : Discrepancies arise from variables like catalyst loading (5 mol% vs. 10 mol% Au), solvent systems (methanol/water vs. THF), and purification methods (silica gel chromatography vs. recrystallization). Systematic optimization involves:

- Design of Experiments (DoE) : Vary catalyst, solvent, and temperature in a factorial design.

- Purity Analysis : Compare HPLC profiles (≥95% purity threshold) and elemental analysis (C, H, N ±0.3%) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring to improve COX-2 selectivity. Analogs with 4-fluoro substitution show 2-fold higher IC₅₀ vs. COX-1 .

- Tetrazole Modifications : Replace cyclohexyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions. For example, 1-tert-butyl analogs show improved MerTK inhibition (IC₅₀ = 0.8 µM vs. 1.5 µM for cyclohexyl) .

- Sulfonamide Linker : Shorten the methylene spacer to reduce conformational flexibility, increasing target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.